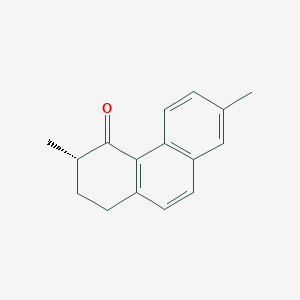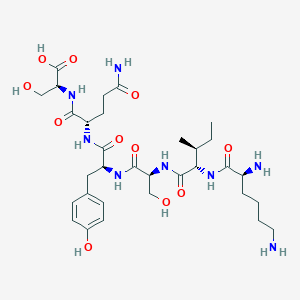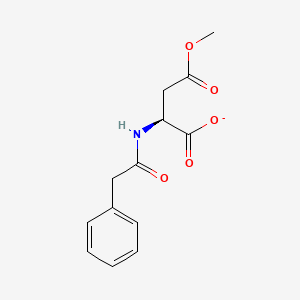
(2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a methoxy group, a phenylacetamido group, and a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylacetamido Intermediate: The reaction begins with the acylation of phenylacetic acid using an appropriate acylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine.
Introduction of the Butanoate Backbone: The phenylacetamido intermediate is then reacted with a butanoic acid derivative, such as butanoyl chloride, under basic conditions to form the desired butanoate structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-(2-phenylacetamido)butanoate
- Methyl (2S)-2-[(2S)-2-(2-phenylacetamido)propanamido]butanoate
- Methyl (2S)-4-[(tert-butyldimethylsilyl)oxy]-2-[(2S)-2-hydroxy-2-phenylacetamido]butanoate
Uniqueness
(2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications.
Properties
CAS No. |
204395-55-1 |
|---|---|
Molecular Formula |
C13H14NO5- |
Molecular Weight |
264.25 g/mol |
IUPAC Name |
(2S)-4-methoxy-4-oxo-2-[(2-phenylacetyl)amino]butanoate |
InChI |
InChI=1S/C13H15NO5/c1-19-12(16)8-10(13(17)18)14-11(15)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,15)(H,17,18)/p-1/t10-/m0/s1 |
InChI Key |
PZCMPHLHHMZLKD-JTQLQIEISA-M |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)[O-])NC(=O)CC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)CC(C(=O)[O-])NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


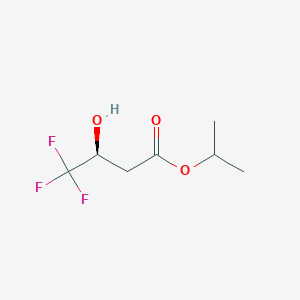
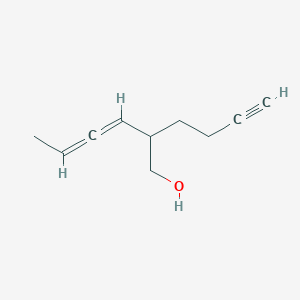
![[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane](/img/structure/B14255697.png)
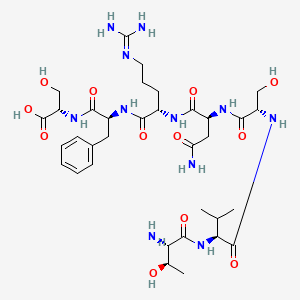
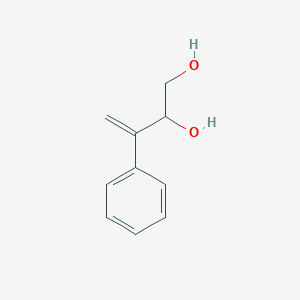
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide](/img/structure/B14255717.png)
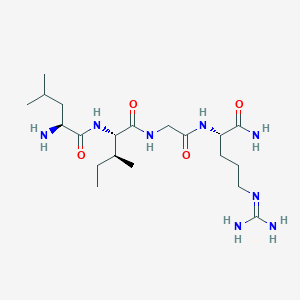

![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
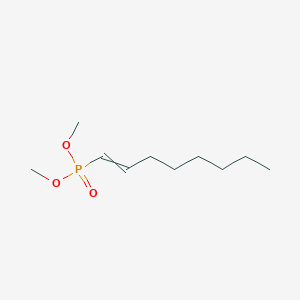
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)](/img/structure/B14255740.png)
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
